6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a pyrazole ring fused with a pyrimidine ring, along with chlorine and iodine substituents at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. It is classified as a halogenated pyrazolo derivative, which is important for its reactivity and potential applications in pharmaceuticals and agrochemicals. The compound is often studied for its role in the synthesis of more complex molecules used in medicinal chemistry and materials science.
The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has been achieved through several methodologies:
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine features a fused ring system consisting of:
The molecular formula for this compound is CHClIN, with a molecular weight of approximately 269.48 g/mol. The structural integrity and functional groups present in this compound contribute significantly to its chemical reactivity and potential biological activity.
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions due to the presence of halogens:
The mechanism of action for 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine largely depends on its interactions with biological targets. The presence of halogens can enhance binding affinity to specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways. Research indicates that compounds within this class may exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior during synthesis, storage, and application in research.
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic scaffold in drug design, characterized by a fused pyrazole-pyrimidine structure that confers remarkable versatility in molecular recognition. This rigid, planar framework enables robust interactions with diverse biological targets through multiple mechanisms:
Table 1: Impact of Pyrazolo[1,5-a]pyrimidine Substituents on Target Engagement
Position | Functional Group | Biological Consequence | Example Agents |
---|---|---|---|
3 | Aryl/heteroaryl | Modulates hydrophobic pocket occupancy and kinase selectivity | Larotrectinib, Compound 5n [7] |
5 | Amino derivatives | Forms critical hydrogen bonds with kinase hinge regions | Repotrectinib, Selitrectinib [1] |
7 | Electron-withdrawing groups (CF₃, Cl) | Enhances π-stacking and metabolic stability | Dorsomorphin analogs [3] [6] |
2 | Alkyl groups | Modulates membrane permeability | Zaleplon derivatives [6] |
The scaffold's bioisosteric relationship with purines enables competitive binding at ATP sites while avoiding off-target effects associated with endogenous nucleotide recognition [3] [8]. This property underpins its application across kinase families, including tropomyosin receptor kinases (TRKs), Pim-1, and cyclin-dependent kinases (CDKs). In TRK inhibition, the pyrazolo[1,5-a]pyrimidine nitrogen at position 1 forms a key hydrogen bond with Glu590, while position 5 substituents extend toward the hydrophobic back pocket, enabling activity against resistance mutations [7].
Halogenation at positions 3 and 6 of pyrazolo[1,5-a]pyrimidine scaffolds profoundly influences molecular properties and target interactions through steric, electronic, and synthetic mechanisms:
Chloro Substituents (Position 6):
Iodo Substituents (Position 3):
Table 2: Physicochemical Properties of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₃ClIN₃ | Halogen-rich composition |
Molecular Weight | 279.46 g/mol | Optimal for CNS penetration |
SMILES | C1=CN2C(=C(C=N2)I)N=C1Cl | Precise atomic connectivity |
InChIKey | OPASGSRWIMSJGT-UHFFFAOYSA-N | Unique structural identifier |
Predicted LogP | 2.8 | Balanced hydrophobicity |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Hydrogen Bond Donors | 0 | Membrane permeability enhancement |
Rotatable Bonds | 0 | Conformational restraint |
Synthetic Methodologies:The strategic halogen placement is achieved through three key approaches:
Table 3: Synthetic Routes to 3-Iodo-6-chloropyrazolo[1,5-a]pyrimidines
Method | Conditions | Yield | Advantages |
---|---|---|---|
Three-component reaction | Enaminone + aminopyrazole + NaI/K₂S₂O₈ in H₂O, 80°C | 90% | Atom-economical, aqueous conditions [5] |
Electrophilic iodination | N-Iodosuccinimide in DMF, 25°C | 75-85% | Regioselective, mild conditions [9] |
Microwave-assisted | Chalcone + aminopyrazole + NIS, 180°C | 65% | Rapid but high energy input [6] |
The therapeutic evolution of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors demonstrates a paradigm shift from promiscuous inhibitors to mutation-resistant targeted agents:
First-Generation Inhibitors (2010-2018):Initial applications leveraged the scaffold's ATP-mimetic properties for broad kinase inhibition. Dorsomorphin (IC₅₀ = 5-30 nM against AMPK, ALK2) emerged as a pioneering tool compound in 2008, demonstrating antiangiogenic effects via BMP pathway inhibition [3] [6]. This period established core structure-activity relationships:
TRK Inhibition Breakthroughs (2018-present):The discovery of NTRK gene fusions as oncogenic drivers catalyzed focused development:
Mutation-Adapted Inhibitors:Resistance to first-generation TRK inhibitors spurred innovative designs:
Table 4: Milestones in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Development
Year | Development | Clinical Impact |
---|---|---|
2008 | Dorsomorphin discovery | Validated BMP pathway targeting in heterotopic ossification [3] |
2014 | Pim-1 inhibitors (IC₅₀ < 50 nM) | Demonstrated selective kinase targeting with reduced hERG risk [4] |
2018 | Larotrectinib approval | First tissue-agnostic NTRK inhibitor (75% ORR) [1] [2] |
2019 | Repotrectinib phase II data | Overcame solvent-front mutations (G595R) [1] |
2022 | Compound 5n preclinical data | Addressed xDFG motif mutations (G667C) [7] |
2023 | Repotrectinib FDA approval | Second-generation TRK/ROS1/ALK inhibitor [1] |
The scaffold continues evolving through strategic halogen utilization: 6-Chloro-3-iodo derivatives serve as pivotal intermediates for synthesizing third-generation inhibitors. The iodine atom enables rapid diversification of the C3 position to install sterically adaptive groups combating resistance mutations, while the C6 chlorine maintains hydrophobic contact and serves as a synthetic handle for amination [5] [7] [9]. This dual halogen approach exemplifies rational drug design against evolving kinase targets.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5